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Compound of Interest

Compound Name: Thalidomide-O-C7-acid

Cat. No.: B2908002

Thalidomide-O-C7-acid is a synthetic, bifunctional molecule integral to the development of
Proteolysis Targeting Chimeras (PROTACS). It consists of a thalidomide moiety, which serves
as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected via an ether linkage to a
seven-carbon alkyl chain terminating in a carboxylic acid. This structure is not intended as a
therapeutic agent on its own but as a crucial building block. The terminal carboxylic acid
provides a versatile chemical handle for conjugation to a ligand that targets a specific protein of
interest (POI).

The resulting PROTAC molecule acts as a molecular bridge, recruiting the target protein to the
CRBN E3 ligase complex. This proximity induces the ubiquitination of the target protein,
marking it for destruction by the cell's native protein disposal machinery, the proteasome. This
powerful strategy of hijacking the ubiquitin-proteasome system allows for the selective
degradation of disease-causing proteins, a rapidly advancing therapeutic modality.

Core Structure and Physicochemical Properties

The formal chemical name for Thalidomide-O-C7-acid is 2-(2,6-dioxopiperidin-3-yl)-4-((7-
carboxyheptyl)oxy)isoindoline-1,3-dione. Its structure is characterized by the phthalimide group
of thalidomide being functionalized at the 4-position with a 7-carbon acid linker through an
ether bond.

Table 1: Physicochemical Properties of Thalidomide-O-C7-acid and Related Compounds
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Property Value Source | Note
CAS Number 2169266-70-8

Molecular Formula C20H22N207 Calculated
Molecular Weight 402.40 g/mol Calculated
Appearance White to off-white solid (for similar linker)
Solubility Soluble in DMSO, DMF (for similar linker)

| Storage Conditions| -20°C, sealed, away from moisture | |

Note: Some properties are inferred from chemically similar thalidomide-linker conjugates due to
limited publicly available data for this specific molecule.

Mechanism of Action: Hijacking the CRL4-CRBN E3
Ligase Pathway

The thalidomide component of the molecule is the pharmacologically active portion that
engages with the cellular degradation machinery. Thalidomide and its analogs, such as
lenalidomide and pomalidomide, are known as immunomodulatory drugs (IMiDs). Their primary
molecular target is Cereblon (CRBN), which functions as a substrate receptor within the Cullin
4-RING E3 ubiquitin ligase (CRL4) complex.

The binding of the thalidomide moiety to CRBN alters the substrate specificity of the E3 ligase.
In a PROTAC context, the molecule does not rely on degrading CRBN's endogenous
neosubstrates (like IKZF1/3). Instead, it brings a new, non-native protein (the target of the other
ligand on the PROTAC) into close proximity with the activated E3 ligase complex. This induced
proximity leads to the polyubiquitination of the target protein, primarily through K48-linked
ubiquitin chains, which flags it for proteasomal degradation.
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 To cite this document: BenchChem. [Introduction: The Role of Thalidomide-O-C7-acid in
Targeted Protein Degradation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2908002#understanding-the-structure-of-
thalidomide-o-c7-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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